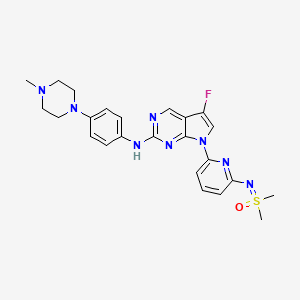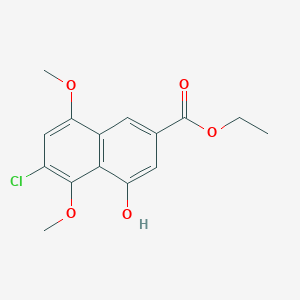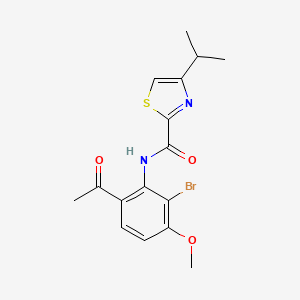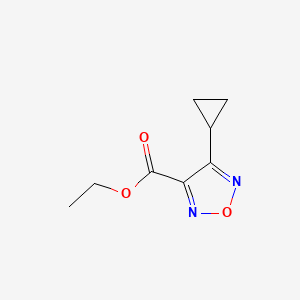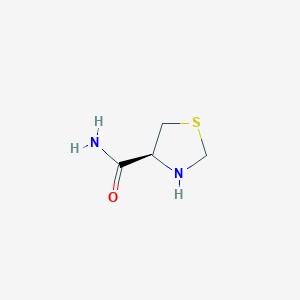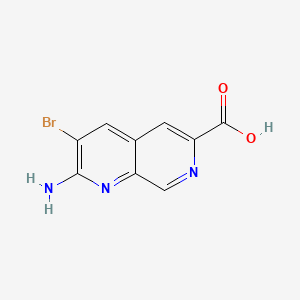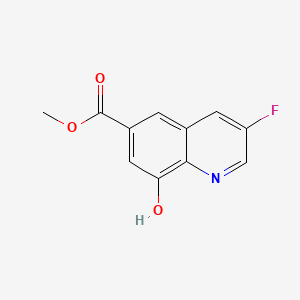
Methyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate is a quinoline derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of a fluorine atom at the 3-position and a hydroxyl group at the 8-position further enhances its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoro-8-hydroxyquinoline.
Esterification: The carboxylation of the quinoline derivative is achieved through esterification using methyl chloroformate under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions: Methyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of transition metal catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
Methyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating infections and certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of methyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to bacterial DNA gyrase, inhibiting DNA replication and transcription.
Pathways Involved: The inhibition of DNA gyrase leads to the disruption of bacterial cell division and growth, resulting in antimicrobial effects.
相似化合物的比较
- Ethyl 6-fluoro-4-hydroxy-3-quinolinecarboxylate
- 7-fluoro-4-hydroxy-3-quinolinecarboxylate
- 6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
Comparison: Methyl 3-fluoro-8-hydroxy-6-quinolinecarboxylate is unique due to the specific positioning of the fluorine and hydroxyl groups, which can significantly influence its reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C11H8FNO3 |
|---|---|
分子量 |
221.18 g/mol |
IUPAC 名称 |
methyl 3-fluoro-8-hydroxyquinoline-6-carboxylate |
InChI |
InChI=1S/C11H8FNO3/c1-16-11(15)7-2-6-3-8(12)5-13-10(6)9(14)4-7/h2-5,14H,1H3 |
InChI 键 |
OHPVVBUWEKJJNC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C2C(=C1)C=C(C=N2)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-Pyrano[2,3-b]pyridin-4-one](/img/structure/B13926522.png)
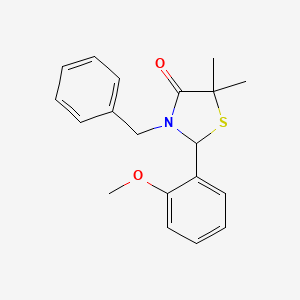
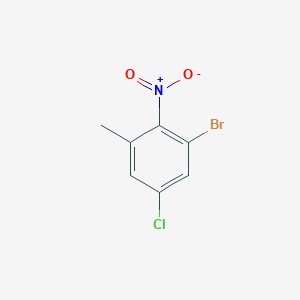
![3-iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13926530.png)
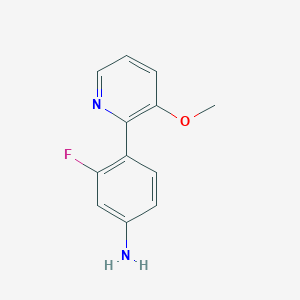

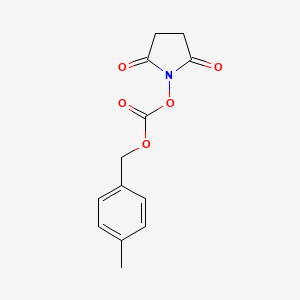
![3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL](/img/structure/B13926572.png)
